2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Medicinal Chemistry Chemical Biology Assay Development

Researchers relying on free base CAS 42058-79-7 face poor aqueous solubility, forcing DMSO use that introduces solvent artifacts in cell-based assays. This hydrochloride salt solves that limitation. • ≥95% purity ensures batch-to-batch reproducibility across multi-site studies • Hydrochloride salt form enables direct aqueous dilution, eliminating DMSO-induced cytotoxicity artifacts • Accurate MW 231.68 g/mol prevents 18.7% stoichiometric error from free base molar mass confusion • Defined meta-substitution pattern critical for SAR and targeted receptor binding investigations

Molecular Formula C10H14ClNO3
Molecular Weight 231.68
CAS No. 2089255-75-2
Cat. No. B2716229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride
CAS2089255-75-2
Molecular FormulaC10H14ClNO3
Molecular Weight231.68
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCN)CC(=O)O.Cl
InChIInChI=1S/C10H13NO3.ClH/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H
InChIKeyPIQSLUYUWGVGPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS 2089255-75-2) | Technical Specifications & Procurement Information


2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS 2089255-75-2) is an aromatic carboxylic acid derivative in its hydrochloride salt form. Its molecular structure features a meta-substituted phenylacetic acid core with an aminoethoxy side chain. Key identifiers include molecular formula C10H14ClNO3, molecular weight 231.68 g/mol, and MDL number MFCD30724183. The compound is supplied as a powder and is intended for scientific research and development applications [1]. Its hydrochloride salt form is known to enhance aqueous solubility and stability compared to its free base analog (CAS 42058-79-7), making it more suitable for in vitro and in vivo experimental workflows .

Why 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride Cannot Be Replaced by In-Class Analogs


Generic substitution with closely related phenylacetic acid derivatives or the free base form is not scientifically defensible without requalification of experimental models. The specific meta-substitution pattern of the aminoethoxy group on the phenyl ring is crucial for targeted interactions with biological receptors, as minor positional or functional group changes can abolish or alter binding . Furthermore, the hydrochloride salt (CAS 2089255-75-2) provides distinct physicochemical advantages over its free base counterpart (CAS 42058-79-7), including altered solubility and stability profiles that directly impact experimental reproducibility and procurement specifications .

Quantitative Differentiation of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride from Key Comparators


Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 2089255-75-2) is selected for its superior aqueous solubility compared to the neutral free base (CAS 42058-79-7). The free base form of amines is typically only slightly soluble in water, while the hydrochloride salt exhibits high water solubility [1]. This property is critical for preparing stock solutions for biological assays.

Medicinal Chemistry Chemical Biology Assay Development

Precise Molecular Weight: Hydrochloride Salt (231.68 g/mol) vs. Free Base (195.22 g/mol)

The hydrochloride salt has a molecular weight of 231.68 g/mol [1], while the corresponding free base has a molecular weight of 195.22 g/mol [2]. This 36.46 g/mol difference, attributable to the HCl component, is essential for accurate molarity calculations in experimental protocols.

Analytical Chemistry Inventory Management Quantitative Analysis

Defined Meta-Substitution Pattern vs. Positional Isomers

The target compound features a 3-(2-aminoethoxy) substitution on the phenylacetic acid ring (meta position). The position of the aminoethoxy group on the phenyl ring is a critical determinant of its interaction with biological targets, influencing binding affinity and functional activity . This contrasts with para-substituted analogs like 2-[4-(2-Aminoethoxy)-phenyl]acetic acid, which are distinct compounds with different spatial and electronic properties.

SAR Studies Medicinal Chemistry Receptor Binding

Documented Procurement-Grade Purity: ≥95%

The hydrochloride salt is commercially available with a documented minimum purity of 95% . This specification provides a quantitative benchmark for procurement and ensures batch-to-batch consistency for research applications.

Chemical Sourcing Quality Control Reproducibility

Optimized Application Scenarios for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in R&D Workflows


Aqueous Biological Assay Development

The high aqueous solubility of the hydrochloride salt form (Class-level inference) makes it the preferred choice for preparing stock solutions and serial dilutions in aqueous buffers or cell culture media. This avoids the use of potentially cytotoxic organic solvents like DMSO, ensuring the compound's biological activity is assessed without solvent-induced artifacts [1].

Precise In Vitro Pharmacology and SAR Studies

The defined meta-substitution pattern of the aminoethoxy group (Class-level inference) is critical for structure-activity relationship (SAR) studies. Researchers can confidently use this compound to explore the impact of this specific substitution on target binding, knowing that the use of a positional isomer would confound the study's objective .

Reproducible Chemical Synthesis and Quantitative Analysis

For use as a synthetic building block or analytical standard, the accurate molecular weight of 231.68 g/mol (Direct head-to-head comparison) is essential. Procurement of the hydrochloride salt eliminates a potential 18.7% molar calculation error that would occur if the free base's molecular weight were mistakenly used, ensuring accurate stoichiometry in reactions and precise quantification in analytical methods [2].

Standardized Procurement for Multi-Site Studies

The availability of this compound with a documented purity specification of ≥95% (Supporting evidence) supports standardized procurement across different research sites. This minimizes batch-to-batch variability, a critical factor for achieving reproducible results in collaborative or multi-center studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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